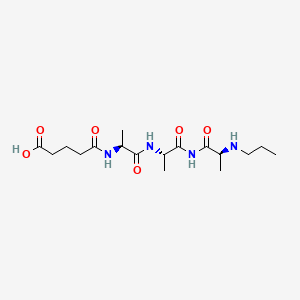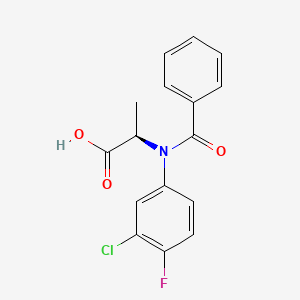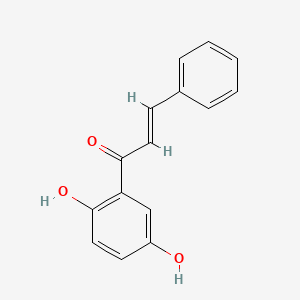
4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a chloro-phenyl-propenylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl chloride under basic conditions.
Addition of the Chloro-phenyl-propenylidene Moiety: The final step involves the condensation of the triazole derivative with 2-chloro-3-phenyl-2-propenal in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the double bonds in the propenylidene moiety.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Reduced propenylidene derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl group may enhance the compound’s ability to penetrate biological membranes, while the chloro-phenyl-propenylidene moiety can interact with cellular receptors and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The unique combination of the triazole ring, phenoxymethyl group, and chloro-phenyl-propenylidene moiety in 4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL imparts distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various scientific research applications.
属性
分子式 |
C18H15ClN4OS |
|---|---|
分子量 |
370.9 g/mol |
IUPAC 名称 |
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4OS/c19-15(11-14-7-3-1-4-8-14)12-20-23-17(21-22-18(23)25)13-24-16-9-5-2-6-10-16/h1-12H,13H2,(H,22,25)/b15-11-,20-12+ |
InChI 键 |
BETBXBZZWDBHFR-JABDDIKQSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)COC3=CC=CC=C3)Cl |
手性 SMILES |
C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)\Cl |
规范 SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)COC3=CC=CC=C3)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
![(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1234631.png)


![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1234634.png)







